(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(p-tolyl)methanone
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Description
(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(p-tolyl)methanone is a useful research compound. Its molecular formula is C23H20N2OS2 and its molecular weight is 404.55. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic Properties and Theoretical Studies
The electronic absorption, excitation, and fluorescence properties of compounds structurally related to (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(p-tolyl)methanone have been extensively studied. These studies reveal insights into the singlet excited states, dual fluorescence behavior in various solvents, and the role of intramolecular hydrogen bonding in stabilizing specific conformations. Theoretical quantum chemistry calculations complement these findings, offering a deeper understanding of the molecular orbitals involved (Al-Ansari, 2016).
Synthesis and Characterization
Research on the synthesis and spectral characterization of compounds with similar structures demonstrates the versatility of these molecules. Advanced techniques such as UV, IR, NMR, and mass spectrometry have been employed to elucidate their structures. These studies also incorporate density functional theory (DFT) calculations to predict and analyze the molecular properties and reactivity of the compounds, highlighting their potential in various applications (Shahana & Yardily, 2020).
Molecular Docking and Potential Biological Activities
Molecular docking studies have been conducted to explore the potential biological activities of these compounds. Such studies aid in understanding the interaction of these molecules with biological targets, providing a foundation for their development as pharmaceutical agents. The emphasis on antibacterial activity, as demonstrated through docking studies, suggests promising applications in developing new antimicrobial agents (Shahana & Yardily, 2020).
Synthesis of Derivatives and Biological Evaluation
Efforts to synthesize novel derivatives and evaluate their anticancer potential have been reported. Such studies include the design and synthesis of isoxazolyl, triazolyl, and phenyl-based derivatives, with some showing selective cytotoxicity against cancer cell lines. These findings are crucial for the development of new therapeutic agents, indicating the chemical's versatility and potential in medicinal chemistry (Othman et al., 2019).
Properties
IUPAC Name |
(3-amino-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS2/c1-13-8-10-14(11-9-13)21(26)22-20(24)19-18(17-7-4-12-27-17)15-5-2-3-6-16(15)25-23(19)28-22/h4,7-12H,2-3,5-6,24H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPGLKVDWWGQCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CS5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.